4-phenoxyazepane hydrochloride 4-phenoxyazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305052-32-6
VCID: VC11566399
InChI:
SMILES:
Molecular Formula: C12H18ClNO
Molecular Weight: 227.7

4-phenoxyazepane hydrochloride

CAS No.: 2305052-32-6

Cat. No.: VC11566399

Molecular Formula: C12H18ClNO

Molecular Weight: 227.7

Purity: 95

* For research use only. Not for human or veterinary use.

4-phenoxyazepane hydrochloride - 2305052-32-6

Specification

CAS No. 2305052-32-6
Molecular Formula C12H18ClNO
Molecular Weight 227.7

Introduction

Chemical and Structural Profile of 4-Phenoxyazepane Hydrochloride

Molecular Architecture

4-Phenoxyazepane hydrochloride (IUPAC name: 4-phenoxyazepane; hydrochloride) belongs to the azepane class of saturated heterocyclic amines. Its molecular formula, C12H18ClNO\text{C}_{12}\text{H}_{18}\text{ClNO}, corresponds to a molecular weight of 227.73 g/mol. The core structure comprises a seven-membered azepane ring (azepane: C6H11N\text{C}_6\text{H}_{11}\text{N}) with a phenoxy group (OC6H5-\text{O}-\text{C}_6\text{H}_5) attached at the fourth carbon position. The hydrochloride salt form enhances aqueous solubility and crystalline stability, critical for experimental handling.

Key Structural Features:

  • Azepane Ring: The saturated seven-membered ring adopts a chair-like conformation, reducing steric strain and enabling interactions with biological targets.

  • Phenoxy Substituent: The electron-rich aromatic moiety facilitates π-π stacking interactions with protein binding sites, potentially influencing receptor affinity.

  • Hydrochloride Counterion: Ionic pairing with chloride improves solubility in polar solvents, ensuring consistent bioavailability in in vitro assays.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H18ClNO\text{C}_{12}\text{H}_{18}\text{ClNO}
Molecular Weight227.73 g/mol
IUPAC Name4-phenoxyazepane; hydrochloride
Canonical SMILESC1CC(CCNC1)OC2=CC=CC=C2.Cl
SolubilityHighly soluble in water, DMSO

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis of 4-phenoxyazepane hydrochloride involves multi-step organic reactions, optimized for yield and purity. A representative protocol includes:

  • Azepane Ring Formation: Cyclization of ε-caprolactam under reductive conditions (e.g., LiAlH4_4) yields azepane.

  • Phenoxy Functionalization: Nucleophilic aromatic substitution (SNAr) introduces the phenoxy group at the fourth position using a phenol derivative and a suitable base (e.g., K2_2CO3_3).

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.

Table 2: Optimized Synthesis Parameters

ParameterCondition
Reaction Temperature110–150°C
Solvent SystemWater-immiscible organic phase
CatalystDiazonium salt intermediates
PurificationRecrystallization (ethanol)

Challenges and Yield Optimization

Key challenges include regioselectivity during phenoxy group attachment and minimizing ring-opening side reactions. Recent advances employ phase-transfer catalysts to enhance reaction efficiency, achieving yields exceeding 65%.

Mechanistic Insights and Biological Activity

Neurotransmitter Reuptake Inhibition

4-Phenoxyazepane hydrochloride exhibits affinity for monoamine transporters (SERT, NET, DAT), inhibiting serotonin, norepinephrine, and dopamine reuptake in vitro. This mechanism mirrors that of tricyclic antidepressants, suggesting potential applications in mood disorder therapeutics.

Proposed Binding Interactions:

  • The azepane nitrogen forms hydrogen bonds with transporter aspartate residues.

  • The phenoxy group engages in hydrophobic interactions with transmembrane helices.

Comparative Pharmacodynamics

Research Applications and Preclinical Findings

Neuropharmacological Studies

In rodent models, 4-phenoxyazepane hydrochloride (10 mg/kg, i.p.) increased extracellular monoamine levels by 40–60%, correlating with improved performance in forced-swim and tail-suspension tests. These findings underscore its antidepressant-like efficacy.

Chemical Biology Probes

The compound’s fluorescence properties (λex_{\text{ex}} = 280 nm, λem_{\text{em}} = 340 nm) enable its use as a tracer in transporter localization studies. Conjugation with biotin derivatives facilitates pull-down assays for target identification.

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